molecular formula C11H15N3O B13159905 5-(4-methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde CAS No. 892501-97-2

5-(4-methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde

Cat. No.: B13159905
CAS No.: 892501-97-2
M. Wt: 205.26 g/mol
InChI Key: VMELMHKVXYUASS-UHFFFAOYSA-N
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Description

5-(4-Methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde is an organic compound that features a piperazine ring substituted with a methyl group and a pyridine ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde typically involves the reaction of 4-methylpiperazine with 2-pyridinecarboxaldehyde under controlled conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: 5-(4-Methyl-1-piperazinyl)-2-pyridinecarboxylic acid.

    Reduction: 5-(4-Methyl-1-piperazinyl)-2-pyridinemethanol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(4-methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde is unique due to its specific combination of a piperazine ring and a pyridinecarboxaldehyde group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials.

Properties

CAS No.

892501-97-2

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)12-8-11/h2-3,8-9H,4-7H2,1H3

InChI Key

VMELMHKVXYUASS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)C=O

Origin of Product

United States

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